molecular formula C12H21NO3 B6145337 tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 1892685-68-5

tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B6145337
CAS No.: 1892685-68-5
M. Wt: 227.3
InChI Key:
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Description

tert-Butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound that belongs to the family of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired stereochemistry and functional group placement .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom within the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has significant potential in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, including catalysis and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Comparison: While these compounds share a similar bicyclic structure, tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the hydroxyl group at the 2-position. This functional group can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves the reaction of tert-butyl 2-hydroxy-6-aminobicyclo[3.2.1]octane-6-carboxylate with a suitable reagent to introduce the azabicyclo[3.2.1]octane ring system. The tert-butyl protecting group is then removed to yield the final product.", "Starting Materials": [ "tert-butyl 2-hydroxy-6-aminobicyclo[3.2.1]octane-6-carboxylate", "Suitable reagent for azabicyclo[3.2.1]octane ring system formation" ], "Reaction": [ "Step 1: tert-butyl 2-hydroxy-6-aminobicyclo[3.2.1]octane-6-carboxylate is reacted with a suitable reagent for azabicyclo[3.2.1]octane ring system formation to yield tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate.", "Step 2: The tert-butyl protecting group is removed using a suitable deprotection reagent to yield the final product, tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate." ] }

CAS No.

1892685-68-5

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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